molecular formula C10H9F13O B3041859 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol CAS No. 39239-79-7

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol

Cat. No.: B3041859
CAS No.: 39239-79-7
M. Wt: 392.16 g/mol
InChI Key: HJYIVOYQMVJCSM-UHFFFAOYSA-N
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Description

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol is a fluorinated alcohol with the molecular formula C10H9F13O. This compound is known for its unique properties, including high thermal stability, low surface energy, and resistance to chemical reactions. It is often used in various industrial and scientific applications due to these characteristics .

Preparation Methods

The synthesis of 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol typically involves the following steps:

    Starting Material: The process begins with a fluorinated precursor, such as chloromethyl perfluorooctane.

    Hydrogenation: The precursor undergoes hydrogenation to form a partially fluorinated alcohol.

    Reaction with Silicon Tetrachloride: The partially fluorinated alcohol reacts with silicon tetrachloride to produce a fluorinated silane intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol exerts its effects is primarily through its interaction with other molecules. Its fluorinated structure allows it to form strong van der Waals interactions and hydrogen bonds, influencing the behavior of other compounds in its vicinity. This makes it an effective surfactant and stabilizer in various chemical and biological systems .

Comparison with Similar Compounds

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol can be compared with other fluorinated alcohols such as:

The uniqueness of this compound lies in its balance of chain length and fluorination, providing a combination of stability, low surface energy, and reactivity that is ideal for specific industrial and research applications.

Properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13O/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYIVOYQMVJCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895266
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39239-79-7
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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